Ethyl 3-bromo-4-phenylbutyrate
Description
Ethyl 3-bromo-4-phenylbutyrate is a brominated ester compound characterized by a butyrate backbone substituted with a bromine atom at the third carbon and a phenyl group at the fourth carbon.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
ethyl 3-bromo-4-phenylbutanoate |
InChI |
InChI=1S/C12H15BrO2/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChI Key |
JHHHMTNBKQJTMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC1=CC=CC=C1)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in Ethyl 3-bromo-4-phenylbutyrate undergoes hydrolysis under acidic or basic conditions:
Base-Catalyzed Hydrolysis
-
Mechanism : Nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate salt .
-
Reagents : NaOH or KOH in aqueous ethanol.
-
Product : 3-Bromo-4-phenylbutanoic acid (carboxylic acid form).
Acid-Catalyzed Hydrolysis
-
Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by water attack to yield the carboxylic acid .
-
Reagents : HCl or H₂SO₄ in aqueous ethanol.
-
Product : 3-Bromo-4-phenylbutanoic acid.
Nucleophilic Substitution Reactions
The β-bromo substituent is susceptible to nucleophilic displacement (SN₂ or SN₁ mechanisms):
Key Notes :
-
Steric hindrance from the phenyl group may slow SN₂ reactions, favoring SN₁ pathways in polar protic solvents .
-
Reaction rates depend on the nucleophile’s strength and solvent polarity.
Elimination Reactions
Under basic conditions, dehydrohalogenation can occur to form α,β-unsaturated esters:
-
Product : Ethyl 4-phenylbut-2-enoate.
-
Mechanism : Base abstracts a β-hydrogen, leading to bromide departure and double-bond formation .
-
Conditions : 60–80°C, 3–5 hours.
Reduction Reactions
The ester and bromine groups can be selectively reduced:
Ester Reduction
-
Product : 3-Bromo-4-phenylbutan-1-ol.
-
Selectivity : LiAlH₄ reduces esters to alcohols without affecting C-Br bonds.
Debromination
-
Product : Ethyl 4-phenylbutyrate.
-
Conditions : Room temperature, 2–4 hours.
Cross-Coupling Reactions
The C-Br bond participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Ethyl 3-aryl-4-phenylbutyrate | 80–90% | |
| Heck Reaction | Pd(OAc)₂, alkene, NEt₃ | Ethyl 4-phenyl-3-vinylbutyrate | 70% |
Optimization : Use anhydrous DMF or toluene as solvents at 80–100°C .
Cyclization Reactions
Intramolecular reactions can form cyclic ketones or lactones:
-
Product : 4-Phenylcyclopentanone.
-
Mechanism : Base-induced intramolecular ester condensation.
Oxidation Reactions
The β-carbon can be oxidized to a ketone:
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs include:
Key Observations:
- Backbone Influence : Butyrate derivatives (e.g., this compound) exhibit greater conformational flexibility compared to rigid benzoate analogs. This flexibility may enhance reactivity in nucleophilic substitutions or cross-coupling reactions.
- Electron-withdrawing substituents (e.g., fluoro in BP 24106) increase the electrophilicity of the bromine atom, favoring SN2 mechanisms, while electron-donating groups (e.g., methoxy in BP 24110) may stabilize intermediates .
- Bioactivity : Brominated benzoates like BP 24107 (hydroxy-substituted) have demonstrated antimicrobial properties in plant extracts, suggesting that this compound may also exhibit bioactivity, though direct evidence is lacking .


Physicochemical Properties
- Solubility: The phenyl group in this compound reduces water solubility compared to non-aryl analogs like Ethyl 3-bromobutyrate, aligning with trends observed in lipophilic benzoate derivatives .
- Thermal Stability : Bulky substituents (e.g., isopropoxy in BP 24108) typically increase melting points. This compound likely has a higher melting point than simpler bromobutyrates due to crystalline packing facilitated by the phenyl group.
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